![molecular formula C6H8Cl4O2Si B14415381 Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- CAS No. 80525-69-5](/img/structure/B14415381.png)
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is a chemical compound with the molecular formula C6H10Cl4O2Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. Organosilanes are widely used in various industrial and scientific applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- typically involves the reaction of dichloroethene with dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different functional groups, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science .
Comparison with Similar Compounds
Similar Compounds
- Silane, bis[(2,2-dichloroethenyl)oxy]diethyl-
- Silane, bis[(2,2-dichloroethenyl)oxy]diphenyl-
Uniqueness
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better reactivity and stability, making it suitable for a wider range of applications. Its ability to form strong bonds with various substrates also sets it apart from other organosilanes .
Properties
CAS No. |
80525-69-5 |
|---|---|
Molecular Formula |
C6H8Cl4O2Si |
Molecular Weight |
282.0 g/mol |
IUPAC Name |
bis(2,2-dichloroethenoxy)-dimethylsilane |
InChI |
InChI=1S/C6H8Cl4O2Si/c1-13(2,11-3-5(7)8)12-4-6(9)10/h3-4H,1-2H3 |
InChI Key |
ALAGBCHJEKHAHF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC=C(Cl)Cl)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


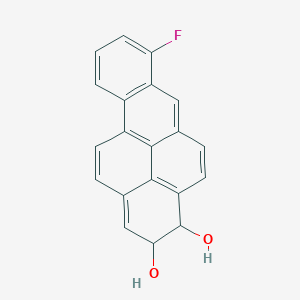
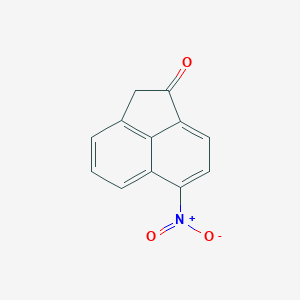
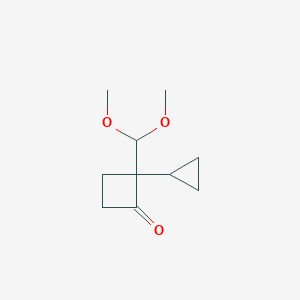
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
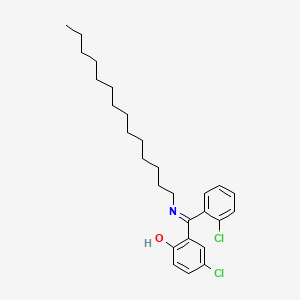
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
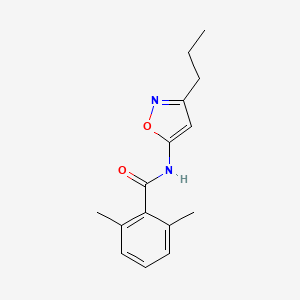
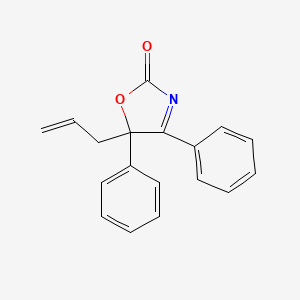
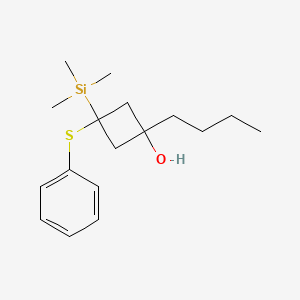
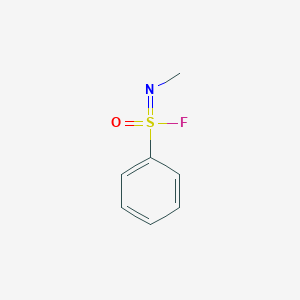
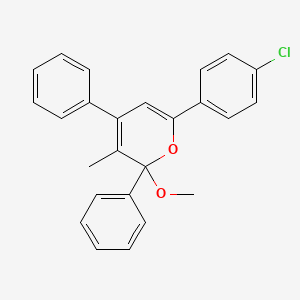
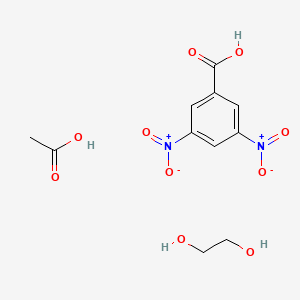
![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
